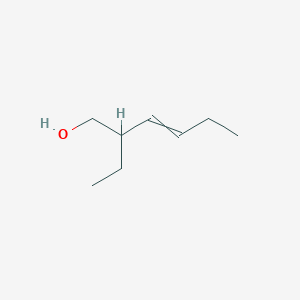
2-Ethyl-3-hexen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-hexen-1-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms in the hexane chain, and a hydroxyl group attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hexen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethyl-1-hexanol with a suitable dehydrating agent to form the corresponding alkene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position . Another method involves the use of Grignard reagents, where 2-ethyl-1-hexanal is reacted with a Grignard reagent to form the alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-ethyl-3-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反应分析
Types of Reactions
2-Ethyl-3-hexen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-ethyl-3-hexenal or further to 2-ethyl-3-hexanoic acid.
Reduction: Reduction of this compound can yield 2-ethyl-3-hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Ethyl-3-hexenal, 2-ethyl-3-hexanoic acid.
Reduction: 2-Ethyl-3-hexanol.
Substitution: Various halogenated derivatives.
科学研究应用
2-Ethyl-3-hexen-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Ethyl-3-hexen-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in various metabolic processes . The hydroxyl group and the double bond in its structure play crucial roles in its reactivity and interactions with other molecules .
相似化合物的比较
2-Ethyl-3-hexen-1-ol can be compared with other similar compounds, such as:
3-Hexen-1-ol: This compound has a similar structure but lacks the ethyl group at the second carbon atom.
2-Ethyl-1-hexanol: This compound is a saturated alcohol and does not have the double bond present in this compound.
2-Ethyl-3-hexenal: This compound is an aldehyde and is formed by the oxidation of this compound.
The unique combination of the hydroxyl group and the double bond in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
属性
CAS 编号 |
53907-73-6 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC 名称 |
2-ethylhex-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI 键 |
WNQFVERFIHFVJG-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)
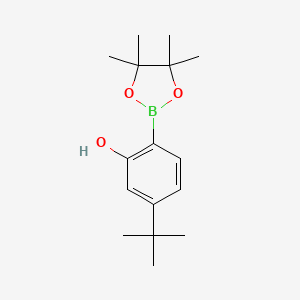

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
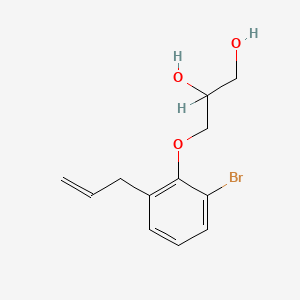

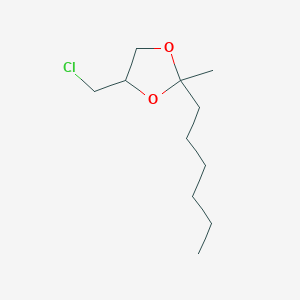
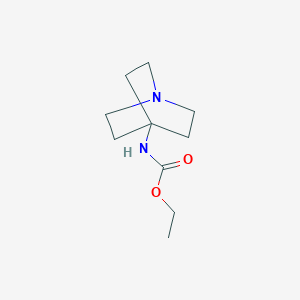
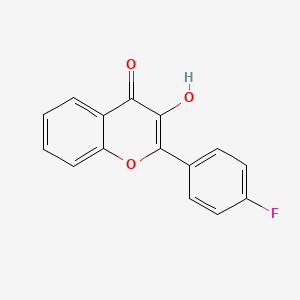
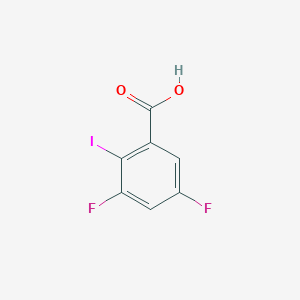
![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid](/img/structure/B13939765.png)
